6-Bromo-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
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Overview
Description
6-Bromo-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a pyrido[3,2-b][1,4]oxazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the bromination of 8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters, thereby optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with LiAlH4 can produce the corresponding amine .
Scientific Research Applications
6-Bromo-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-tumor and anti-inflammatory properties.
Materials Science: The compound is used in the synthesis of fluorescent materials for organic light-emitting diodes (OLEDs) due to its high photoluminescence quantum efficiency.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 6-Bromo-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
8-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one: Lacks the bromine atom, which can affect its reactivity and applications.
6-Chloro-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
Uniqueness
6-Bromo-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and can influence its biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-bromo-8-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2/c1-4-2-5(9)10-8-7(4)13-3-6(12)11-8/h2H,3H2,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEIEWJNSXYMMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1OCC(=O)N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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